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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)propionamide

Cat. No.: B095570 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Hydroxyethyl)propionamide is a chemical compound of interest in various fields,

including as a building block in organic synthesis and potentially in the development of new

materials and pharmaceutical agents. Its structure contains both amide and primary alcohol

functional groups, which can be characterized using Nuclear Magnetic Resonance (NMR)

spectroscopy. This application note details the analysis of N-(2-Hydroxyethyl)propionamide
by 1H NMR, providing spectral data and a protocol for sample analysis.

Molecular Structure and Proton Environments

The chemical structure of N-(2-Hydroxyethyl)propionamide is CH₃-CH₂-C(=O)NH-CH₂-CH₂-

OH. The molecule has six distinct proton environments, which are assigned as follows:

a: The three protons of the methyl group (CH₃).

b: The two protons of the methylene group adjacent to the carbonyl group (CH₂-C=O).

c: The proton of the amide group (NH).

d: The two protons of the methylene group adjacent to the amide nitrogen (NH-CH₂).
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e: The two protons of the methylene group adjacent to the hydroxyl group (CH₂-OH).

f: The proton of the hydroxyl group (OH).

1H NMR Spectral Data
The 1H NMR spectrum of N-(2-Hydroxyethyl)propionamide was acquired in deuterated

chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Table 1: 1H NMR Data for N-(2-Hydroxyethyl)propionamide in CDCl₃

Assignment
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Hₐ (CH₃) 1.15 Triplet (t) 3H ~7.5

Hь (CH₂-C=O) 2.24 Quartet (q) 2H ~7.5

HᏧ (NH-CH₂) 3.39 Triplet (t) 2H ~5.5

Hₑ (CH₂-OH) 3.68 Triplet (t) 2H ~5.5

Hբ (OH) 4.10
Broad Singlet (br

s)
1H -

H꜀ (NH) 6.80
Broad Singlet (br

s)
1H -

Note: Multiplicity and coupling constants are estimated based on typical values for similar

chemical structures, as vicinal couplings in acyclic systems are generally in the range of 6-8

Hz.

Experimental Protocol
Objective: To obtain a high-resolution 1H NMR spectrum of N-(2-Hydroxyethyl)propionamide.

Materials and Equipment:
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N-(2-Hydroxyethyl)propionamide sample

Deuterated chloroform (CDCl₃) with 0.03% TMS

NMR tube (5 mm)

Pipettes

Vortex mixer

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of N-(2-Hydroxyethyl)propionamide.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

Vortex the vial to ensure the sample is fully dissolved.

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or

using an automated shimming routine.

Tune and match the probe for the ¹H frequency.

Data Acquisition:

Set the appropriate acquisition parameters, including:
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Pulse angle (e.g., 30-90 degrees)

Acquisition time (e.g., 2-4 seconds)

Relaxation delay (e.g., 1-5 seconds)

Number of scans (e.g., 8-16, depending on sample concentration)

Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID.

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks to determine the relative number of protons.

Analyze the multiplicities and measure the coupling constants.

Visualizations
Diagram 1: Molecular Structure and Proton Assignments
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N-(2-Hydroxyethyl)propionamide Structure and Proton Assignments

Propionyl Group Ethylamino Group

CH₃ (a) CH₂ (b) C=O NH (c)
Amide Bond

CH₂ (d) CH₂ (e) OH (f)

1H NMR Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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